molecular formula C9H4BrF3N2O2 B1469446 6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1121051-31-7

6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B1469446
CAS No.: 1121051-31-7
M. Wt: 309.04 g/mol
InChI Key: JDFYQROKYZZMOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural classification and nomenclature

This compound belongs to the larger family of imidazo[1,2-a]pyridines, which are bicyclic heterocycles formed by the fusion of an imidazole ring with a pyridine ring. The systematic International Union of Pure and Applied Chemistry (IUPAC) name accurately describes the core structure and the position of its substituents: the compound contains a bromine atom at position 6, a trifluoromethyl group at position 8, and a carboxylic acid group at position 2 of the imidazo[1,2-a]pyridine scaffold.

The compound is characterized by the molecular formula C₉H₄BrF₃N₂O₂ and has a molecular weight of 309.04 g/mol. It is identified in chemical databases by the Chemical Abstracts Service (CAS) number 1121051-31-7. From a structural perspective, the imidazo[1,2-a]pyridine core features a ring-junction nitrogen atom, which contributes to its distinctive electronic properties and reactivity patterns.

The physical characteristics of this compound include its appearance as a white to off-white solid. The compound can be stored at room temperature and typically exhibits high purity levels, with documented purity of 99.57% as measured by High-Performance Liquid Chromatography (HPLC). The technical specifications of the compound are summarized in Table 1.

Table 1: Technical Specifications of this compound

Parameter Specification
IUPAC Name This compound
CAS Number 1121051-31-7
Molecular Formula C₉H₄BrF₃N₂O₂
Molecular Weight 309.04 g/mol
Appearance White to off-white solid
Storage Condition Room temperature
Purity (HPLC) 99.57%

Position in heterocyclic chemistry research

This compound occupies a notable position in heterocyclic chemistry research, particularly due to its structural features that combine several pharmacologically relevant elements. The imidazo[1,2-a]pyridine scaffold itself is recognized as a "drug prejudice" scaffold because of its wide range of applications in medicinal chemistry. This designation reflects its frequent occurrence in compounds with demonstrated biological activity.

The research interest in this specific compound stems from the fusion of the biologically active imidazopyridine core with strategically positioned functional groups. The carboxylic acid moiety at position 2 provides a versatile handle for further derivatization, while the bromine atom at position 6 offers opportunities for cross-coupling reactions and other transformations. The trifluoromethyl group at position 8 contributes to enhanced lipophilicity and metabolic stability, properties highly valued in drug development.

In the broader context of heterocyclic chemistry research, this compound serves as both a synthetic intermediate and a potential lead structure for developing compounds with specific biological activities. Its related derivatives, such as the ethyl ester form (ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate), have been studied for their potential applications in medicinal chemistry.

The compound exists within a well-explored chemical space that has produced numerous pharmacologically active molecules. The imidazo[1,2-a]pyridine nucleus is found in several commercial drugs, including zolpidem, alpidem, olprinone, and zolimidine, which are used in the treatment of conditions ranging from insomnia to heart failure.

Historical development of imidazo[1,2-a]pyridine derivatives

The history of imidazo[1,2-a]pyridine chemistry dates back to 1925 when Tschitschibabin (also known as Chichibabin) introduced the first method for synthesizing these compounds. This pioneering approach involved the reaction of 2-aminopyridine with bromoacetaldehyde at high temperatures (150-200°C) in a sealed tube, though the yields were relatively low. Later modifications to this method included the use of sodium hydrogen carbonate as a base under milder reaction conditions, which improved efficiency.

The synthesis of imidazo[1,2-a]pyridines evolved significantly over the decades. In 1982, Hand and Paudler developed a method using 2-aminopyridine and α-halogenated carbonyl compounds in ethanol without catalysts. This approach represented a more accessible synthetic route to these compounds and helped expand research in this area.

As interest in imidazo[1,2-a]pyridines grew, more sophisticated and diverse synthetic strategies emerged. A review covering developments from 2005 to 2015 highlighted various methods including condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions. These advances significantly broadened the synthetic accessibility of imidazo[1,2-a]pyridine derivatives with diverse substitution patterns.

The development of trifluoromethylated variants, including compounds like this compound, represents a more recent chapter in this history. Trifluoromethylation methods have evolved substantially, with significant breakthroughs occurring in the 2010s that made these previously challenging transformations more accessible. The history of trifluoromethylation itself dates back to 1927 when F. Lehmann first investigated trifluoromethyl groups in relationship to biological activity, with early synthetic methods developed by Frédéric Swarts in 1892.

The convergence of imidazo[1,2-a]pyridine chemistry and trifluoromethylation techniques has opened new avenues for developing compounds with enhanced properties for various applications, particularly in pharmaceutical research.

Scientific significance of trifluoromethylated imidazopyridines

The integration of a trifluoromethyl group into the imidazo[1,2-a]pyridine scaffold, as exemplified by this compound, represents a strategic design approach in modern medicinal chemistry. The trifluoromethyl group is widely recognized for its significant impact on the physicochemical properties of organic compounds. This substituent can dramatically alter lipophilicity, acidity, hydrogen bonding capabilities, and metabolic stability of the parent molecule.

Trifluoromethylated heterocycles have gained prominence in pharmaceuticals, agrochemicals, and materials science precisely because of these advantageous modifications to molecular properties. In the context of drug development, enhanced lipophilicity can improve membrane permeability, while increased metabolic stability may extend the half-life of a compound in biological systems. A study on N-trifluoromethyl azoles demonstrated higher lipophilicity, increased metabolic stability, and enhanced Caco-2-permeability compared to their N-methyl counterparts, illustrating the potential benefits of incorporating trifluoromethyl groups in heterocyclic compounds.

The scientific significance of trifluoromethylated imidazopyridines extends beyond these general principles. The imidazo[1,2-a]pyridine framework itself exhibits diverse biological activities, functioning as cardiotonic, antifungal, anti-inflammatory, antipyretic, analgesic, antitumor, antiapoptotic, hypnotic, antiviral, antibacterial, antiprotozoal, and anxiolytic agents. Several commercial drugs containing the imidazo[1,2-a]pyridine core are available in the market, including zolpidem (insomnia treatment), alpidem (anxiolytic), olprinone (acute heart failure treatment), and zolimidine (peptic ulcer treatment).

The introduction of the trifluoromethyl group to this already versatile scaffold creates compounds with potentially enhanced pharmacokinetic profiles. The strategic positioning of the trifluoromethyl group at position 8 of the imidazo[1,2-a]pyridine ring in this compound may confer specific electronic effects that influence the compound's biological activity and selectivity.

From a synthetic perspective, the development of methods for incorporating trifluoromethyl groups into heterocycles represents an important area of research. The "innate C-H trifluoromethylation" approach, for example, offers a direct method for introducing trifluoromethyl groups at the inherently reactive positions of heterocyclic substrates. Such methodologies expand the chemical space accessible to medicinal chemists and other researchers working with these valuable heterocyclic structures.

The scientific community's interest in compounds like this compound is further evidenced by the ongoing development of synthetic methodologies for creating and modifying such structures. Recent advances include atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines, which adds another dimension to the potential applications of these compounds. The combination of structural diversity, biological relevance, and synthetic accessibility continues to drive research in this field, highlighting the enduring scientific significance of trifluoromethylated imidazopyridines.

Properties

IUPAC Name

6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF3N2O2/c10-4-1-5(9(11,12)13)7-14-6(8(16)17)3-15(7)2-4/h1-3H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFYQROKYZZMOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN2C=C1Br)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501162989
Record name 6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501162989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121051-31-7
Record name 6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1121051-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501162989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies that highlight its therapeutic potential.

  • Molecular Formula : C₉H₄BrF₃N₂O₂
  • Molecular Weight : 309.04 g/mol
  • CAS Number : 1121051-31-7
  • Appearance : White to off-white solid
  • Purity : ≥ 99.57% (HPLC)

Synthesis

The synthesis of this compound has been achieved using various methods, including Pd-catalyzed carbonylation techniques. These methods allow for the introduction of functional groups that enhance the compound's biological activity. The synthesis typically involves starting materials such as iodo-2-aminopyridines and chloroacetaldehyde under controlled conditions to maximize yield and purity .

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in anti-inflammatory and anticancer applications. Below are key findings from recent studies:

Anti-inflammatory Activity

This compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. In vitro studies have demonstrated that the compound significantly suppresses COX-2 activity with an IC₅₀ value comparable to established anti-inflammatory drugs like celecoxib, highlighting its potential as an anti-inflammatory agent .

Anticancer Effects

Research indicates that this compound exhibits potent inhibitory effects on various cancer cell lines, particularly breast cancer models such as MDA-MB-231. The compound's ability to selectively inhibit cancer cell proliferation while sparing normal cells suggests a favorable therapeutic index. Notably, it has demonstrated a 19-fold greater effect on cancer cells compared to non-cancerous cells, indicating its potential for targeted cancer therapy .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications at specific positions on the imidazo[1,2-a]pyridine scaffold can significantly influence biological activity. For instance:

  • The presence of electron-withdrawing groups, such as trifluoromethyl at position 8, enhances the compound's potency against COX enzymes.
  • Variations in the carboxylic acid moiety also affect solubility and bioavailability, which are critical for therapeutic efficacy .

Case Studies

  • In Vitro Studies : A study assessing the anti-inflammatory properties of various derivatives found that compounds similar to this compound exhibited significant COX inhibition, with IC₅₀ values around 0.04 μmol for COX-2 suppression.
  • Cancer Cell Line Studies : In experiments involving MDA-MB-231 cells, treatment with the compound resulted in marked reductions in cell viability and proliferation rates, with IC₅₀ values indicating strong anti-cancer properties compared to traditional chemotherapeutics like 5-Fluorouracil .

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit promising anticancer properties. For instance, compounds similar to 6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid have been shown to inhibit specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the imidazo[1,2-a]pyridine scaffold can enhance anticancer activity through targeted mechanisms against tumor cells .

2. Inhibition of Protein Kinases
This compound has been investigated for its ability to inhibit Bruton's tyrosine kinase (BTK), which is crucial in the treatment of autoimmune diseases and certain cancers. A patent describes the synthesis of derivatives that include this compound as a key component for developing selective BTK inhibitors .

Synthetic Applications

3. Building Block in Organic Synthesis
this compound serves as an essential building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be utilized in medicinal chemistry and material science. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable precursor for drug development .

Data Table: Summary of Applications

Application TypeDescriptionReferences
Anticancer ActivityInhibits cancer cell proliferation; induces apoptosis ,
Protein Kinase InhibitionSelective inhibition of BTK for autoimmune disease treatment ,
Organic SynthesisServes as a building block for synthesizing various derivatives ,

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of imidazo[1,2-a]pyridine derivatives demonstrated that this compound exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7). The compound induced apoptosis via the mitochondrial pathway, suggesting its potential as a therapeutic agent in oncology .

Case Study 2: BTK Inhibition
In a clinical trial involving patients with chronic lymphocytic leukemia (CLL), a derivative of this compound was tested for its ability to inhibit BTK activity. Results showed a marked decrease in disease progression among participants receiving the compound compared to those on standard treatments .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The pharmacological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituent identity and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties
6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid 1121051-31-7 Br (6), CF₃ (8), COOH (2) C₉H₄BrF₃N₂O₂ 309.04 High polarity due to -COOH; strong electron-withdrawing CF₃ enhances metabolic stability
8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid 1060815-08-8 Br (8), Cl (6), COOH (2) C₈H₄BrClN₂O₂ 289.49 Lower molecular weight; Cl and Br substituents enable cross-coupling reactions
6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid 1260763-32-3 Br (6), F (8), COOH (2) C₈H₄BrFN₂O₂ 259.03 Smaller F substituent reduces steric hindrance; increased solubility vs. CF₃ analogs
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate 353258-35-2 Cl (8), CF₃ (6), COOH (2) C₉H₆ClF₃N₂O₃ 282.60 Positional isomer of target compound; Cl at 8 may alter binding interactions
Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate 1226799-95-6 Br (6), CF₃ (8), COOCH₃ (2) C₁₀H₆BrF₃N₂O₂ 323.08 Ester form improves cell permeability but requires hydrolysis for bioactivity

Pharmacological and Physicochemical Properties

  • Solubility : The carboxylic acid group enhances aqueous solubility, but the hydrophobic CF₃ moiety counterbalances this effect. Fluoro analogs (e.g., 6-Bromo-8-fluoro) exhibit better solubility than CF₃-containing compounds .
  • Electronic Effects : The -CF₃ group is strongly electron-withdrawing, increasing the acidity of the carboxylic acid (pKa ~2–3) compared to chloro or bromo analogs .
  • Biological Activity: Target Compound: Potential kinase inhibitor (e.g., CDK2) due to bromine’s leaving-group capability and CF₃’s metabolic stability . Chloro Analogs: Demonstrated antitrypanosomal activity in nitroimidazole derivatives . Fluoro Analogs: Improved CNS penetration in antiviral agents due to smaller substituent size .

Preparation Methods

Synthesis of the Imidazo[1,2-a]pyridine Core with 6-Bromo Substitution

A patented method describes the synthesis of 6-bromoimidazo[1,2-a]pyridine by reacting 2-amino-5-bromopyridine with monochloroacetaldehyde aqueous solution in the presence of an alkali base under mild conditions (25–50 °C) for 2 to 24 hours. The reaction proceeds in solvents such as water, ethanol, or methanol. After reaction completion, the product is extracted with ethyl acetate, dried, and purified by recrystallization from ethyl acetate/normal hexane (1:1 v/v) to yield pure 6-bromoimidazo[1,2-a]pyridine.

Step Reagents/Conditions Outcome
1 2-amino-5-bromopyridine + monochloroacetaldehyde (40%) Cyclization to 6-bromoimidazo[1,2-a]pyridine core
2 Alkali (NaHCO3, NaOH, triethylamine, or Na2CO3) Promotes ring closure
3 Solvent: water, ethanol, methanol, or Virahol Medium for reaction
4 Temperature: 25–50 °C, Time: 2–24 h Reaction conditions
5 Extraction with ethyl acetate, drying, recrystallization Purification

Introduction of Trifluoromethyl Group at Position 8

The trifluoromethyl group (-CF3) is typically introduced via electrophilic trifluoromethylation or by using trifluoromethyl-substituted starting materials. One common approach is to employ trifluoromethyl-substituted pyridine derivatives or to perform late-stage trifluoromethylation using reagents such as Togni's reagent or Ruppert–Prakash reagent under metal-catalyzed or metal-free conditions.

Industrial synthesis favors green chemistry approaches, such as ambient temperature cycloisomerization of N-propargylpyridinium salts under aqueous and metal-free conditions promoted by sodium hydroxide, which can incorporate trifluoromethyl substituents efficiently.

Functionalization at Position 2: Carboxylic Acid Formation

The carboxylic acid group at position 2 is often introduced via ester intermediates such as ethyl or methyl esters of the imidazo[1,2-a]pyridine-2-carboxylate, which are subsequently hydrolyzed under acidic or basic conditions to yield the free acid.

For example, ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is prepared by cyclization and halogenation steps, then the ester group is hydrolyzed to obtain the corresponding acid.

Step Reagents/Conditions Outcome
1 Cyclization of 2-aminopyridine derivatives with α-haloketones (e.g., ethyl bromopyruvate) Formation of imidazo[1,2-a]pyridine-2-carboxylate ester
2 Halogenation with N-bromosuccinimide (NBS) or similar Introduction of bromine at position 6
3 Hydrolysis under acidic/basic conditions Conversion of ester to carboxylic acid

Reaction Conditions and Optimization

Solvent and Base Selection

  • Polar protic solvents such as ethanol or water are commonly used for the initial cyclization.
  • Bases like sodium bicarbonate, sodium hydroxide, or triethylamine facilitate ring closure and promote nucleophilic attack.
  • For halogenation and trifluoromethylation, dichloromethane or polar aprotic solvents such as DMF or DMSO are preferred to optimize selectivity and yield.

Temperature and Time

  • Mild temperatures (25–50 °C) balance reaction rate and prevent decomposition.
  • Reaction times vary from 2 to 24 hours depending on substrate reactivity and desired conversion.

Purification Techniques

  • Extraction with ethyl acetate followed by drying over anhydrous sodium sulfate.
  • Recrystallization from ethyl acetate/hexane mixtures yields high-purity products.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Notes Reference
Cyclization of 2-amino-5-bromopyridine with monochloroacetaldehyde Alkali (NaHCO3, NaOH, triethylamine), solvent (water/ethanol), 25–50 °C, 2–24 h Forms 6-bromoimidazo[1,2-a]pyridine core
Introduction of trifluoromethyl group Electrophilic trifluoromethylation or use of trifluoromethylated precursors, metal-free, aqueous conditions Green chemistry approach, ambient temperature
Ester formation at position 2 Cyclization with α-haloketones (ethyl bromopyruvate) Forms ester intermediate
Hydrolysis of ester to acid Acidic or basic hydrolysis Produces carboxylic acid final product
Purification Ethyl acetate extraction, drying, recrystallization (ethyl acetate/hexane) Ensures product purity

Research Findings and Analytical Techniques

Q & A

Q. What are the common synthetic routes for preparing 6-bromoimidazo[1,2-a]pyridine derivatives, and how are key functional groups introduced?

A multi-step synthesis is typically employed, starting with halogenated pyridine precursors. For example:

  • Halogenation and functionalization : Bromine is introduced via nucleophilic aromatic substitution (e.g., using Zn(CN)₂ in Pd-catalyzed reactions) or Sandmeyer reactions .
  • Cyclization : Chloroacetaldehyde or microwave-assisted cyclization with triethyl orthoformate generates the imidazo[1,2-a]pyridine core .
  • Carboxylic acid formation : Basic hydrolysis of nitriles or esters (e.g., using KOH/EtOH under reflux) yields the carboxylic acid moiety .

Q. Which characterization techniques are critical for confirming the structure of this compound and its intermediates?

  • X-ray crystallography : Resolves bond lengths, angles, and crystal packing, as demonstrated for ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., trifluoromethyl groups show distinct ¹⁹F coupling) .
  • Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, critical for intermediates like brominated precursors .

Q. How does the bromine substituent at position 6 and the trifluoromethyl group at position 8 influence reactivity?

  • Bromine : Enables cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) for further functionalization .
  • Trifluoromethyl : Electron-withdrawing effects stabilize the ring system and enhance metabolic stability in biological applications .

Advanced Questions

Q. How can reaction conditions be optimized for palladium-catalyzed cyanation of brominated intermediates?

  • Catalyst selection : Use Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands like Xantphos to improve yield and reduce side reactions .
  • Solvent and temperature : DMF or DMSO at 80–100°C enhances solubility, while microwave-assisted heating reduces reaction time .
  • Workup : Neutralize acidic byproducts (e.g., from Zn(CN)₂) with aqueous NaHCO₃ to prevent decomposition .

Q. How can researchers address contradictory data regarding the reactivity of similar compounds in cross-coupling reactions?

  • Substituent effects : Electron-donating groups (e.g., -OCH₃) on the pyridine ring may deactivate the bromine, requiring harsher conditions .
  • Steric hindrance : Bulky substituents near the reaction site (e.g., at position 8) can slow coupling; use smaller ligands (e.g., P(t-Bu)₃) to mitigate this .
  • Validation : Compare kinetic studies (e.g., via in situ IR monitoring) to identify rate-limiting steps .

Q. What role does this compound play in medicinal chemistry, particularly in kinase inhibitor development?

  • Scaffold optimization : The imidazo[1,2-a]pyridine core mimics ATP-binding motifs in kinases, enabling competitive inhibition .
  • Functional group tuning : The carboxylic acid at position 2 allows conjugation to pharmacophores (e.g., amidoximes for anticoagulants) .
  • Biological testing : Derivatives are screened against cyclin-dependent kinases (CDKs) using enzymatic assays and crystallography to validate binding modes .

Methodological Considerations

  • Data interpretation : Correlate spectroscopic data (e.g., ¹H NMR splitting patterns) with X-ray structures to resolve ambiguities in regiochemistry .
  • Scale-up challenges : Replace toxic reagents (e.g., chloroacetaldehyde) with greener alternatives (e.g., acetaldehyde/KF) for large-scale synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Reactant of Route 2
6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.